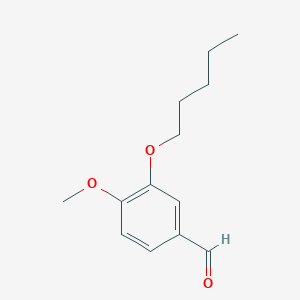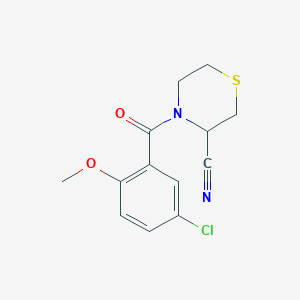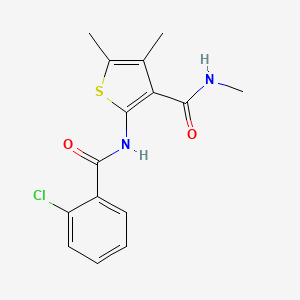
2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also likely contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked to the same carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamides (which this compound is a derivative of) can be synthesized through direct condensation of carboxylic acids and amines . This process can be facilitated by various catalysts and conducted under ultrasonic irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of organic compounds like this one might include solubility in organic solvents, melting and boiling points, and reactivity with various chemical reagents .Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
A study on similar compounds, such as 3,7-dimethyl-9-[(N-substituted)-4-chlorobenzamido]-3,7-diazabicyclo[3.3.1]nonane-9-carboxamides, investigated their structural and conformational aspects using spectroscopy and molecular modeling techniques. This research contributes to understanding the physical and chemical properties of such compounds (Fernández et al., 1995).
Anticancer Activity
Compounds structurally related to 2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide have been explored for their anticancer activities. For example, certain carboxamide derivatives have shown promising results in in vitro studies against various cancer cell lines, providing a foundation for further exploration in cancer treatment (Cheng et al., 2020).
Synthesis and Chemical Properties
The synthesis and chemical behavior of related compounds, such as various carboxamides, have been a subject of research, providing insights into the methods and reactions involved in producing these types of chemicals. This information is crucial for developing new pharmaceuticals and other applications (Stevens et al., 1984).
Solvatochromism and Fluorescence Studies
Research on similar carboxamides has delved into the effects of solvents on their absorption and fluorescence spectra. These studies are significant for understanding the photophysical properties of these compounds, which can have implications in fields like material science and bioimaging (Patil et al., 2011).
Bioreductive Cytotoxicity and Radiosensitization
Certain nitrothiophene carboxamides have been evaluated for their potential as bioreductively activated cytotoxins and radiosensitizers. This research is important for developing new therapeutic strategies in cancer treatment, especially in targeting hypoxic tumor cells (Threadgill et al., 1991).
Antimicrobial and Anti-inflammatory Activities
Some derivatives of similar compounds have shown promising results in antimicrobial and anti-inflammatory activities. This highlights the potential of these compounds in developing new treatments for infectious diseases and inflammatory conditions (Kumar et al., 2008).
Propiedades
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(12(8)14(20)17-3)18-13(19)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMUPVKVQPKYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




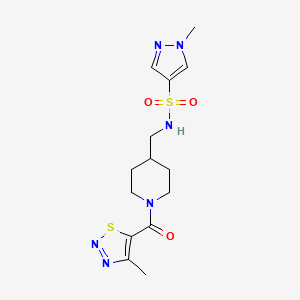

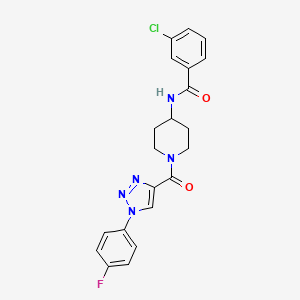

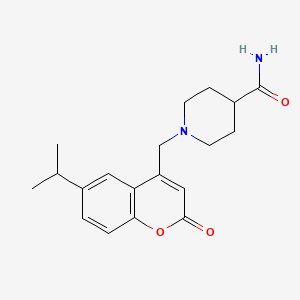
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)
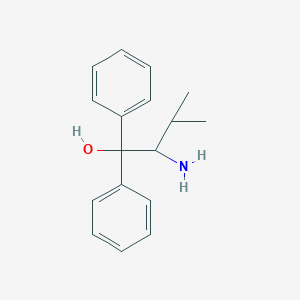
![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)
![2-(3-Methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2634840.png)
